Lipophilicity Advantage: XLogP3-AA Comparison Against the Des-Chloro (Unsubstituted Phenyl) Analog
The target compound (2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid) exhibits a PubChem-computed XLogP3-AA of 3.5, while the corresponding des-chloro analog (4,4,4-trifluoro-2-phenylbutanoic acid, CAS 1073477-18-5) exhibits an XLogP3-AA of 2.9 [1][2]. This represents a ΔlogP of +0.6 log units, indicative of a roughly 4-fold higher octanol–water partition coefficient for the chlorinated compound when other structural features are held constant [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4,4,4-Trifluoro-2-phenylbutanoic acid (CAS 1073477-18-5): XLogP3-AA = 2.9 |
| Quantified Difference | ΔXLogP3-AA = +0.6 (target more lipophilic by ~4× in logP terms) |
| Conditions | PubChem XLogP3-AA algorithm (v3.0), computed from chemical structure; consistent computational method applied across both compounds |
Why This Matters
A ΔlogP of +0.6 substantially alters predicted passive membrane permeability and plasma protein binding, making the chlorinated analog the preferred choice for cellular uptake studies or when higher logD is desired in a lead optimisation programme [3].
- [1] PubChem Compound Summary for CID 79440920, 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid. XLogP3-AA: 3.5. View Source
- [2] PubChem Compound Summary for CID 59415192, 4,4,4-Trifluoro-2-phenylbutanoic acid (CAS 1073477-18-5). XLogP3-AA: 2.9. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Relationship between logP changes and permeability/potency). View Source
